molecular formula C13H27ClN2O2 B571844 (R)-1-Boc-2-isobutylpiperazine hydrochloride CAS No. 1217482-29-5

(R)-1-Boc-2-isobutylpiperazine hydrochloride

Cat. No.: B571844
CAS No.: 1217482-29-5
M. Wt: 278.821
InChI Key: RQWJCFZPHVSVNK-RFVHGSKJSA-N
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Description

(R)-1-Boc-2-isobutylpiperazine hydrochloride (CAS 1217482-29-5) is a chiral piperazine derivative that serves as a critical synthetic intermediate and building block in pharmaceutical research and development . The compound features a piperazine ring with a stereospecific (R)-configuration, an isobutyl side chain, and a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom, presented as a hydrochloride salt to enhance stability . Its primary application is as a key precursor in the synthesis of psychoactive pharmaceutical agents, including potential antidepressants and antipsychotics . The Boc protecting group is essential in multi-step synthetic routes, as it is stable under various conditions but can be selectively removed under mild acidic conditions to reveal the secondary amine for further functionalization . The specific stereochemistry of the compound is vital for producing end-products with consistent and targeted biological activity, making it highly valuable in medicinal chemistry for creating novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to its safety data sheet. The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWJCFZPHVSVNK-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662475
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217482-29-5
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-Boc-2-isobutylpiperazine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

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(R)-1-Boc-2-isobutylpiperazine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

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(R)-1-Boc-2-isobutylpiperazine hydrochloride synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

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Mastering Solubility: A Technical Guide to (R)-1-Boc-2-isobutylpiperazine Hydrochloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: From Molecule to Medicine – The Critical Role of Solubility

In the intricate journey from a promising chemical entity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. For formulation scientists, medicinal chemists, and process engineers, understanding the solubility profile of an active pharmaceutical ingredient (API) is not merely a data point; it is the cornerstone of rational drug development. Poor aqueous solubility is a primary driver of low bioavailability, leading to suboptimal drug exposure and potential clinical failure. This guide provides an in-depth exploration of the solubility characteristics of (R)-1-Boc-2-isobutylpiperazine hydrochloride, a key building block in modern medicinal chemistry. We will move beyond theoretical discussions to provide a robust framework for experimental determination, data interpretation, and strategic application in a preclinical setting. This document is designed to empower researchers with the knowledge to de-risk development pathways and unlock the full therapeutic potential of their molecules.

Compound Profile: this compound

This compound is a chiral, Boc-protected piperazine derivative. The piperazine motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including oncology, antivirals, and CNS disorders. The tert-butyloxycarbonyl (Boc) protecting group provides a strategic handle for synthetic elaboration, while the isobutyl substituent and the defined (R)-stereochemistry contribute to the molecule's specific three-dimensional conformation, which is critical for its interaction with biological targets.

The presence of the hydrochloride salt is a deliberate strategy to enhance aqueous solubility and improve solid-state properties compared to the free base. The molecule contains a basic nitrogen atom within the piperazine ring, which is protonated to form the hydrochloride salt. This introduces a pH-dependent solubility profile, a critical factor that will be explored in subsequent sections.

The Imperative of Solubility Measurement: A Strategic Overview

Solubility data informs critical decisions throughout the drug development pipeline:

  • For Medicinal Chemists: Early solubility assessment guides lead optimization, allowing for structural modifications that enhance aqueous solubility without compromising potency.

  • For Formulation Scientists: The choice of excipients, delivery systems (e.g., oral, parenteral), and dosage form is dictated by the API's solubility.

  • For Process Chemists: Understanding solubility in various organic solvents is essential for designing efficient crystallization, purification, and isolation procedures.

  • For Toxicologists: The maximum achievable concentration in preclinical vehicle formulations for toxicology studies is limited by the compound's solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium. This is the gold standard for formulation development.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. While high-throughput, this value can often overestimate the true thermodynamic solubility but is useful for early-stage screening.

This guide will focus on the determination of thermodynamic solubility , which provides the most reliable data for downstream development.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Guideline Compliant)

The gold-standard method for determining thermodynamic solubility is the shake-flask method . This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved. The following protocol is a self-validating system, incorporating controls and checks to ensure data integrity.

Rationale Behind the Shake-Flask Method

The core principle is to saturate a solvent with the compound by agitating an excess of the solid material in the solvent for a prolonged period. This allows the system to reach thermodynamic equilibrium. Subsequent separation of the solid and analysis of the supernatant provides the solubility value. The choice of agitation time, temperature control, and analytical method are critical for accuracy.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation & Dilution cluster_analysis Phase 4: Quantification A 1. Weigh Excess API ((R)-1-Boc-2-isobutylpiperazine HCl) B 2. Add Solvent (e.g., Water, Buffer, Organic Solvent) A->B C 3. Prepare Vials in Triplicate B->C D 4. Agitate at Controlled Temp. (e.g., 25°C, 37°C) for 24-72 hours C->D Incubate E 5. Visually Confirm Excess Solid Remains D->E F 6. Allow to Settle E->F Equilibrium Reached G 7. Centrifuge or Filter (0.22 µm PTFE or PVDF) F->G H 8. Accurately Dilute Supernatant G->H I 9. Analyze by Validated HPLC-UV Method H->I Prepare for Analysis J 10. Quantify Against Calibration Curve I->J K 11. Calculate Solubility (mg/mL or µg/mL) J->K

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh approximately 5-10 mg of this compound into a series of glass vials. The key is to ensure the amount is in excess of what is expected to dissolve. Run each solvent condition in triplicate for statistical validity.

    • Prepare a series of relevant solvents. For a comprehensive profile, this should include:

      • Purified Water (e.g., Milli-Q®)

      • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

      • Common organic solvents used in processing (e.g., Ethanol, Isopropanol, Acetonitrile, Dichloromethane).

    • Prepare a validated stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) for creating a calibration curve for the analytical finish.

  • Equilibration:

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial containing the pre-weighed solid.

    • Seal the vials securely.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator. Standard temperatures are 25°C (room temperature) and 37°C (physiological temperature).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours. A 24-hour time point is common, but a second time point (e.g., 48 hours) is essential to confirm that equilibrium has been reached (i.e., the concentration does not increase with additional time).

  • Phase Separation:

    • After incubation, visually inspect each vial to confirm that an excess of undissolved solid remains. This is a critical self-validating step; if all solid has dissolved, the experiment must be repeated with more starting material.

    • Separate the saturated supernatant from the solid. This can be achieved by:

      • Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF or PTFE). It is critical to select a filter material that does not bind the analyte. Pre-saturating the filter by discarding the first ~200 µL of filtrate is a best practice.

  • Analysis and Quantification:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Perform a precise, gravimetric dilution of the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated, stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The method must be validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

    • Quantify the concentration in the diluted samples by referencing a standard calibration curve prepared from the stock solution.

    • Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Anticipated Solubility Profile and Data Interpretation

While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and present a hypothetical, yet realistic, data set.

Expected pH-Dependent Solubility

As a hydrochloride salt of a secondary amine, the compound's solubility is expected to be highly dependent on pH.

  • At low pH (e.g., 1.2): The piperazine nitrogen is fully protonated. The molecule exists as a cation, which is highly polar and interacts favorably with water. Solubility is expected to be at its highest .

  • At neutral to high pH (e.g., 7.4 and above): As the pH increases above the pKa of the protonated amine, the equilibrium shifts towards the neutral free base. The Boc-protected free base is significantly more lipophilic (less polar) than its salt form, leading to a dramatic decrease in aqueous solubility.

Hypothetical Solubility Data Table

The following table illustrates how experimentally determined solubility data should be presented.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard DeviationMethod
0.1 N HCl (pH ~1.2)25> 50N/AShake-Flask, HPLC-UV
Acetate Buffer (pH 4.5)2515.80.9Shake-Flask, HPLC-UV
Phosphate Buffer (pH 6.8)252.10.2Shake-Flask, HPLC-UV
Phosphate Buffer (pH 7.4)250.90.1Shake-Flask, HPLC-UV
Purified Water2525.41.5Shake-Flask, HPLC-UV
Phosphate Buffer (pH 7.4)371.30.2Shake-Flask, HPLC-UV
Ethanol25> 100N/AShake-Flask, HPLC-UV
Isopropanol2545.23.1Shake-Flask, HPLC-UV
Acetonitrile2518.51.1Shake-Flask, HPLC-UV
Dichloromethane25> 100N/AShake-Flask, HPLC-UV

Note: This is a representative data set for illustrative purposes.

Logical Relationship Diagram

G cluster_pH Effect of pH on Aqueous Solubility cluster_form Dominant Molecular Form cluster_property Resulting Physicochemical Property cluster_solubility Consequence for Solubility Low_pH Low pH (e.g., pH 1.2) Protonated Protonated Cation (Salt Form) Low_pH->Protonated High_pH High pH (e.g., pH 7.4) Neutral Neutral Free Base High_pH->Neutral High_Polarity High Polarity Protonated->High_Polarity Low_Polarity Low Polarity (Lipophilic) Neutral->Low_Polarity High_Sol HIGH Aqueous Solubility High_Polarity->High_Sol Low_Sol LOW Aqueous Solubility Low_Polarity->Low_Sol

Caption: Relationship between pH, molecular form, and aqueous solubility.

Conclusion: Strategic Application of Solubility Data

The comprehensive solubility profile of this compound is a critical dataset that empowers rational, data-driven drug development. The significant drop in solubility at physiological pH suggests that for oral delivery, enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations may be necessary to ensure adequate absorption in the intestine. The high solubility in organic solvents like Ethanol and Dichloromethane provides ample options for reaction workups and purification during synthesis. By investing in a thorough, methodologically sound characterization of solubility early in the development process, research organizations can mitigate risks, accelerate timelines, and build a robust foundation for clinical success.

References

  • International Council for Harmonisation (ICH). (2018). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
  • U.S. Food and Drug Administration (FDA). (2023). INDs for Initial Clinical Investigations — Chemistry, Manufacturing, and Control (CMC)
  • Avdeef, A. (2012).
  • Bergström, C. A. (2016). In silico Predictions of Drug Solubility and Permeability: A Tool for Early Drug Discovery. Expert Opinion on Drug Discovery. [Link]
  • International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline Q2(R2)

A Comprehensive Spectroscopic and Analytical Guide to (R)-1-Boc-2-isobutylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for (R)-1-Boc-2-isobutylpiperazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies presented are grounded in established analytical principles to ensure data integrity and reproducibility.

Introduction: Significance and Physicochemical Properties

This compound is a chiral building block of significant interest in medicinal chemistry. Its piperazine core is a common scaffold in drug discovery, and the specific stereochemistry and protecting groups of this molecule make it a valuable precursor for synthesizing complex target molecules with high purity.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₂₇ClN₂O₂
Molecular Weight 278.82 g/mol
Appearance White to off-white solid
Chirality (R)

The Boc (tert-butyloxycarbonyl) protecting group is crucial for selectively carrying out reactions on the second nitrogen of the piperazine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction workups and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used, with the latter often being preferred for hydrochloride salts to ensure complete dissolution.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Boc (tert-butyl)~1.40s9H-
Isobutyl CH₂~1.55-1.70m2H-
Isobutyl CH~1.80-1.95m1H~6.8
Isobutyl CH₃~0.85-0.95d6H~6.6
Piperazine CH₂~2.80-3.20m4H-
Piperazine CH~3.80-4.00m1H-
Piperazine NH₂⁺~9.00-9.50br s2H-

Causality: The broad singlet for the NH₂⁺ protons arises from proton exchange and quadrupolar broadening from the nitrogen atom. The complexity of the piperazine ring protons is due to restricted rotation (due to the Boc group) and diastereotopicity, leading to overlapping multiplets.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
Boc C=O~154
Boc C(CH₃)₃~79
Boc C(CH₃)₃~28
Isobutyl CH₂~38
Isobutyl CH~24
Isobutyl CH₃~22
Piperazine CH₂~40-45
Piperazine CH~50-55

Causality: The downfield shift of the carbonyl carbon is characteristic of carbamates. The quaternary carbon of the Boc group is also significantly deshielded. The piperazine carbons appear in the aliphatic region, with their exact shifts being sensitive to the conformation of the ring.

Diagram 1: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) h1_nmr 1H NMR Acquisition (400 MHz) prep->h1_nmr c13_nmr 13C NMR Acquisition (100 MHz) prep->c13_nmr proc Fourier Transform, Phasing, Baseline Correction h1_nmr->proc c13_nmr->proc analysis Assign peaks based on chemical shift, multiplicity, and integration proc->analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)N-H stretchNH₂⁺ (from hydrochloride)
~2960-2870C-H stretchAliphatic (isobutyl, piperazine)
~1690C=O stretchCarbamate (Boc group)
~1470-1450C-H bendCH₂ and CH₃
~1160C-N stretchPiperazine

Causality: The strong carbonyl stretch around 1690 cm⁻¹ is a hallmark of the Boc protecting group. The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state, a common feature of amine salts.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. Electrospray ionization (ESI) is a suitable technique for this polar and salt-like compound.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred to observe the protonated molecule.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data (ESI+)

m/zIon
243.21[M+H]⁺ (of the free base)
187.15[M+H - C₄H₈]⁺ (loss of isobutylene)
143.12[M+H - Boc]⁺

Causality: In the ESI source, the hydrochloride salt will dissociate, and the free base will be protonated. The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) to form a carbamic acid, which then decarboxylates.

Diagram 2: Key Mass Spec Fragmentation

G parent (R)-1-Boc-2-isobutylpiperazine [M+H]+ = 243.21 frag1 Loss of isobutylene (-56 Da) [M+H - C4H8]+ = 187.15 parent->frag1 - C4H8 frag2 Loss of Boc group (-100 Da) [M+H - Boc]+ = 143.12 parent->frag2 - Boc

Caption: ESI-MS fragmentation of the parent ion.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive analytical profile of this compound. Each technique offers complementary information that, when taken together, allows for unambiguous structural confirmation and purity assessment. The protocols and expected data presented in this guide serve as a reliable reference for researchers and quality control analysts working with this important synthetic intermediate.

References

  • Introduction to NMR Spectroscopy. (General principles of NMR). [Link]
  • Infrared Spectroscopy. (Overview of IR theory and functional group analysis). [Link]
  • Mass Spectrometry. (Principles of mass spectrometry). [Link]

(R)-1-Boc-2-isobutylpiperazine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

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(R)-1-Boc-2-isobutylpiperazine hydrochloride commercial suppliers

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide on the Chiral Purity of (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on ensuring and verifying the chiral purity of (R)-1-Boc-2-isobutylpiperazine hydrochloride. We will delve into the underlying principles of stereoisomerism, the critical importance of chiral purity in pharmaceutical applications, and detailed, field-tested methodologies for its determination.

The Significance of Chirality in Drug Development: The Case of this compound

This compound is a chiral building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereochemical configuration is paramount, as the biological activity and safety profile of the final drug molecule are often intrinsically linked to the specific arrangement of atoms in three-dimensional space. The (R)-enantiomer may exhibit the desired therapeutic effect, while its (S)-counterpart could be inactive or, in a worst-case scenario, contribute to toxicity or off-target effects.

The tragic example of thalidomide in the mid-20th century, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical need for enantiomeric purity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate strict control over the stereoisomeric composition of chiral drugs. Therefore, robust and validated analytical methods for determining chiral purity are not merely a quality control metric; they are a fundamental component of drug safety and efficacy.

Foundational Strategies: Synthesis and Control

The foundation of chiral purity lies in the synthetic route employed. The two primary strategies for obtaining enantiomerically pure (R)-1-Boc-2-isobutylpiperazine are:

  • Asymmetric Synthesis: This "chiral-by-design" approach utilizes chiral catalysts or auxiliaries to directly synthesize the desired (R)-enantiomer, minimizing the formation of the (S)-enantiomer from the outset.

  • Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of (R)- and (S)-enantiomers). This is often achieved by diastereomeric salt formation, where a chiral resolving agent is introduced to form two diastereomeric salts that can be separated based on differences in their physical properties, such as solubility.

Regardless of the synthetic approach, the subsequent analytical verification of chiral purity is non-negotiable.

Core Analytical Techniques for Chiral Purity Determination

The determination of enantiomeric excess (e.e.), a measure of the chiral purity, requires specialized analytical techniques capable of distinguishing between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard and the most widely employed technique for the separation and quantification of enantiomers.

Principle of Operation: The core of this technique lies in the chiral stationary phase (CSP) within the HPLC column. Enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. The choice of the CSP is critical and is based on the molecular characteristics of the analyte. For a Boc-protected amine like (R)-1-Boc-2-isobutylpiperazine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Begin with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H. These columns offer broad applicability for a wide range of chiral compounds.

    • The choice between coated and immobilized polysaccharide phases is crucial. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.

  • Mobile Phase Screening:

    • Start with a normal-phase mobile phase system, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • A typical starting gradient could be 90:10 (v/v) hexane:isopropanol.

    • Systematically vary the alcohol content to optimize the separation (resolution) and retention times.

    • Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) at low concentrations (e.g., 0.1%) can significantly improve peak shape and resolution for amine-containing compounds.

  • Method Optimization:

    • Flow Rate: Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to balance analysis time and separation efficiency.

    • Temperature: Column temperature can influence enantioselectivity. Evaluate a range, for instance, from 25°C to 40°C.

    • Detection: Use a UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., around 210 nm for the Boc-protecting group).

  • Quantification:

    • Inject a known concentration of a racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% e.e.) of your sample using the following formula: % e.e. = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Data Presentation: Illustrative HPLC Parameters

ParameterTypical ValueRationale
Column Chiralpak® IA (Immobilized Amylose)Broad selectivity and robust to a wide range of solvents.
Mobile Phase 95:5 (v/v) Heptane:Ethanol + 0.1% DEANormal phase for good interaction with the CSP; DEA improves peak shape for the amine.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, providing a good balance of speed and resolution.
Column Temp. 25°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmStrong absorbance of the Boc-carbamate group.
Injection Vol. 10 µLStandard volume for analytical injections.

Trustworthiness through Self-Validation: A robust HPLC method must be validated according to ICH guidelines. This includes assessing specificity (the ability to resolve the enantiomers from other impurities), linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ) for the minor enantiomer.

Visualization: Chiral HPLC Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in mobile phase Injector Autosampler Prep->Injector Racemic Prepare racemic standard Racemic->Injector System Suitability Solvent Mobile Phase Reservoir (Heptane/Ethanol/DEA) Pump HPLC Pump Solvent->Pump Pump->Injector Column Chiral Column (e.g., Chiralpak IA) Injector->Column Detector UV Detector (210 nm) Column->Detector Data Data Acquisition System Detector->Data Integration Integrate Peak Areas Data->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for chiral purity analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is the primary tool for quantification, NMR spectroscopy can provide valuable qualitative and, in some cases, quantitative information about chiral purity.

Principle of Operation: In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be differentiated.

  • Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of NMR signals (e.g., the Boc-proton signal) into two distinct peaks, one for each enantiomer.

  • Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable diastereomeric products, which inherently have different NMR spectra. This method is often more sensitive but requires the reaction to go to completion without any kinetic resolution.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum to serve as a baseline.

  • Introduction of CSA:

    • Select a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

    • Add the CSA to the NMR tube in stoichiometric amounts (e.g., starting with a 1:1 molar ratio of analyte to CSA).

  • Spectral Acquisition:

    • Acquire a new ¹H NMR spectrum. Look for the splitting of a key signal, such as the large singlet corresponding to the nine protons of the Boc group.

    • The separation of these signals (Δδ) is dependent on the concentration of the CSA and the temperature.

  • Quantification:

    • Carefully integrate the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

    • The limit of detection for the minor enantiomer is typically higher (less sensitive) than in chiral HPLC.

Visualization: NMR Signal Splitting Principle

G cluster_achiral Achiral Solvent cluster_chiral Chiral Solvating Agent (CSA) R_achiral R NMR_achiral Single NMR Signal R_achiral->NMR_achiral S_achiral S S_achiral->NMR_achiral R_chiral R Complex_R R-CSA R_chiral->Complex_R S_chiral S Complex_S S-CSA S_chiral->Complex_S CSA CSA CSA->Complex_R CSA->Complex_S NMR_chiral Two Distinct NMR Signals Complex_R->NMR_chiral Complex_S->NMR_chiral

Caption: Differentiating enantiomers using a chiral solvating agent in NMR.

Conclusion: An Integrated Approach to Ensuring Chiral Purity

Ensuring the chiral purity of this compound is a multifaceted task that begins with a well-designed synthetic strategy and culminates in rigorous analytical verification. While chiral HPLC stands as the definitive quantitative technique, orthogonal methods like NMR spectroscopy provide valuable confirmatory data. A comprehensive understanding and application of these techniques are essential for any organization involved in the development and manufacturing of chiral pharmaceuticals, guaranteeing the delivery of safe and effective medicines.

References

  • Chiral Separations by Liquid Chromatography. (2017). Analytical Chemistry. [Link]
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • A Practical Guide to Chiral Analysis by NMR Spectroscopy. (2001). Chemical Society Reviews. [Link]
  • Asymmetric Synthesis of Piperazines and their Derivatives. (2014). Chemical Society Reviews. [Link]
  • Chiral Stationary Phases for High-Performance Liquid Chromatography: A Review. (2018).

Stereochemistry of (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Potential applications of chiral isobutylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Biological activity of substituted piperazine compounds

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Methodological & Application

Synthesis of pharmaceutical intermediates using (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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(R)-1-Boc-2-isobutylpiperazine hydrochloride in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Protocol for N-Boc deprotection of (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Coupling reactions of (R)-1-Boc-2-isobutylpiperazine hydrochloride with carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

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Use of (R)-1-Boc-2-isobutylpiperazine hydrochloride in solid-phase peptide synthesis

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Amide bond formation with (R)-1-Boc-2-isobutylpiperazine hydrochloride

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Application Note & Protocols: Strategic C-N Cross-Coupling of (R)-1-Boc-2-isobutylpiperazine Hydrochloride for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of marketed drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker engaging with multiple biological targets. The precise installation of this motif onto aromatic and heteroaromatic systems via C-N cross-coupling is therefore a critical transformation in drug development. This guide focuses on a particularly valuable building block, (R)-1-Boc-2-isobutylpiperazine hydrochloride, detailing the strategic considerations and robust protocols for its successful implementation in palladium-catalyzed C-N cross-coupling reactions, primarily the Buchwald-Hartwig amination.

This compound offers several advantages. The Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom allows for regioselective coupling at the unprotected secondary amine. The chiral isobutyl group provides a three-dimensional structural element that can be crucial for optimizing binding interactions with a target protein. The hydrochloride salt form enhances the stability and handling of this otherwise basic amine. This document provides the in-depth technical guidance necessary to leverage these features effectively.

The Mechanism: Understanding the Palladium Catalytic Cycle

The Buchwald-Hartwig amination is the most prevalent method for the formation of C(aryl)-N bonds. A fundamental understanding of its catalytic cycle is paramount for troubleshooting and optimizing these reactions. The cycle, illustrated below, involves the interplay between a palladium catalyst, a phosphine ligand, a base, the aryl halide (or triflate), and the amine.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex [Ar-Pd(II)-X]L2 OxAdd->Pd(II)Complex Rate-determining step LigandExchange Amine Coordination (R2NH) Pd(II)Complex->LigandExchange AmineComplex [Ar-Pd(II)-NHR2]L2+ LigandExchange->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex [Ar-Pd(II)-NR2]L Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim Forms C-N bond RedElim->Pd(0)L2 Regenerates Catalyst Product Ar-NR2 (Product) RedElim->Product CatalystRegen Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ is often preferred for its air stability, but it requires an in-situ reduction to the active Pd(0) species, which is typically accomplished by the phosphine ligand.

  • Ligand Selection: This is arguably the most critical parameter. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. For sterically hindered amines like our piperazine derivative and for less reactive aryl chlorides, bulky, electron-rich phosphine ligands are required. Buchwald's biarylphosphines (e.g., XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are industry standards that have proven highly effective. The choice of ligand directly impacts the reaction rate and substrate scope.

  • Base: A non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key amido-palladium intermediate. Strong bases like NaOtBu (sodium tert-butoxide) or K₃PO₄ (potassium phosphate) are frequently used. The choice of base can influence the reaction kinetics and the tolerance of base-sensitive functional groups on the substrates.

  • Solvent: Aprotic, non-polar to polar aprotic solvents are generally used. Toluene, dioxane, and THF are common choices that effectively solubilize the reactants and facilitate the reaction at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for C-N Cross-Coupling with Aryl Bromides

This protocol is a robust starting point for coupling this compound with a range of electron-rich and electron-poor aryl bromides.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or reaction vial with a magnetic stir bar

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), NaOtBu (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

    • Expert Insight: The hydrochloride salt of the amine requires an additional equivalent of base for neutralization before it can participate in the catalytic cycle. The total amount of base should be sufficient to neutralize the salt and deprotonate the intermediate palladium complex.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing (Optional but Recommended): For particularly sensitive substrates or to ensure maximum catalyst lifetime, the reaction mixture can be degassed by three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Trustworthiness: The optimal temperature can vary depending on the reactivity of the aryl bromide. A temperature of 100 °C is a reliable starting point.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (20 mL). c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Optimized Conditions for Challenging Aryl Chlorides

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This protocol utilizes a more active catalyst system.

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Dioxane

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.3 mmol, 1.3 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a reaction vial.

    • Expert Insight: The use of a more electron-rich and bulky ligand like RuPhos is crucial for facilitating the difficult oxidative addition of the aryl chloride to the palladium center. K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups.

  • Solvent Addition: Add anhydrous dioxane (5 mL).

  • Reaction: Seal the vial and heat to 100-120 °C with stirring.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the C-N coupling of this compound.

Aryl Halide (Ar-X)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
4-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100>90%
4-BromoanisolePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100>95%
2-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11085-95%
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane12080-90%
1-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (2)RuPhos (4)NaOtBu (2.0)Toluene11075-85%

Workflow Visualization

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (Weighing & Inerting) B 2. Reaction Assembly (Add solids, then solvent) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Workup (Quench, Extract, Dry) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Figure 2: A generalized workflow for performing and analyzing C-N cross-coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently inert conditions- Poor quality reagents/solvent- Incorrect base/ligand choice- Use fresh Pd source and ligand- Ensure rigorous exclusion of air and moisture- Use anhydrous solvent- Screen alternative ligands (e.g., RuPhos for chlorides) and bases
Side Product Formation - Hydrodehalogenation of aryl halide- Homocoupling of aryl halide- Boc group cleavage- Lower reaction temperature- Use a milder base (e.g., K₃PO₄)- Ensure the amine is not in large excess
No Reaction - Catalyst poisoning- Incorrect stoichiometry- Substrate incompatibility- Check for functional groups that can poison Pd (e.g., unprotected thiols)- Verify all reagent amounts- Consider an alternative coupling strategy

Conclusion

The C-N cross-coupling of this compound is a powerful and reliable transformation for the synthesis of complex molecules in drug discovery. By understanding the underlying mechanism, carefully selecting the catalyst system, and adhering to robust experimental protocols, researchers can efficiently incorporate this valuable building block into a wide range of scaffolds. The guidelines presented here provide a solid foundation for achieving high-yielding and reproducible results.

References

  • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl Halides Source: The Journal of Organic Chemistry URL:[Link]
  • Title: A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides Source: Angewandte Chemie Intern
  • Title: Recent Advances in Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Society Reviews URL:[Link]
  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL:[Link]

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Arylpiperazines, in particular, represent a privileged scaffold found in numerous FDA-approved pharmaceuticals, including antipsychotics, antidepressants, and anti-cancer agents. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the synthesis of these crucial motifs. This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides or triflates and a wide array of amine coupling partners, often with exceptional functional group tolerance and high yields.

This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of (R)-1-Boc-2-isobutylpiperazine hydrochloride, a chiral building block of significant interest in pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for successful execution and troubleshooting.

The Engine of the Reaction: Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. A grasp of this mechanism is not merely academic; it informs every choice we make in the laboratory, from the selection of the palladium precursor and ligand to the choice of base and solvent. The generally accepted catalytic cycle involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: This is the C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

The choice of ligand is paramount as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination and preventing catalyst decomposition. For sterically hindered amines like our substituted piperazine, bulky, electron-rich phosphine ligands are often essential for achieving high catalytic turnover.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-NHR'R'' Ar-Pd(II)(L_n)-NHR'R'' Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-NHR'R'' Amine Coordination & Deprotonation (+ HNR'R'', - Base-H-X) Ar-Pd(II)(L_n)-NHR'R''->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L_n)-NHR'R''->Ar-NR'R'' caption Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle

Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is designed for a 1 mmol scale reaction. It is crucial that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligand.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
Aryl Bromide (Ar-Br)--1.01.0
This compound278.81334.61.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7218.30.020.02 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6528.60.060.06
Sodium tert-butoxide (NaOtBu)96.10192.22.02.0
Toluene (anhydrous)-5 mL--

A Note on Reagent Selection:

  • This compound: As this is a hydrochloride salt, an additional equivalent of base is required to neutralize the HCl in situ before the piperazine can participate in the catalytic cycle.

  • Palladium Source: Pd₂(dba)₃ is a common, air-stable Pd(0) precursor. Other sources like Pd(OAc)₂ can also be used, but they require an in situ reduction step.

  • Ligand: XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling sterically demanding secondary amines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that effectively promotes the deprotonation of the amine without competing in side reactions.

  • Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic reagents. Dioxane or THF can also be employed.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Purification A Oven-dry glassware B Add Ar-Br, Piperazine Salt, NaOtBu, Pd₂(dba)₃, XPhos to flask A->B C Seal with septum B->C D Evacuate and backfill with N₂/Ar (3x) C->D E Add anhydrous toluene via syringe D->E F Heat to 100 °C with stirring E->F G Monitor by TLC/LC-MS F->G H Cool to room temperature G->H I Quench with water H->I J Extract with EtOAc I->J K Wash with brine, dry (Na₂SO₄) J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M caption Figure 2: Experimental Workflow

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (334.6 mg, 1.2 mmol, 1.2 equiv), sodium tert-butoxide (192.2 mg, 2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol Pd, 0.02 equiv), and XPhos (28.6 mg, 0.06 mmol, 0.06 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Through the septum, add anhydrous toluene (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was set up under strictly anaerobic and anhydrous conditions. The palladium catalyst and phosphine ligand are sensitive to oxygen.

    • Insufficient Base: For hydrochloride salts, ensure at least two equivalents of a strong base are used.

    • Reaction Temperature: Some less reactive aryl chlorides may require higher temperatures or the use of a more electron-rich ligand.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes be observed. Using a slightly lower reaction temperature or a different ligand/base combination may mitigate this.

    • Homocoupling of Aryl Halide: This can occur at high catalyst loadings or temperatures.

  • Safety Precautions:

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood and under an inert atmosphere.

    • Sodium tert-butoxide: This is a strong, corrosive base. Avoid contact with skin and eyes.

    • Solvents: Toluene is flammable and has associated health risks. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylpiperazines. By understanding the underlying catalytic cycle and carefully controlling the reaction parameters, researchers can reliably and efficiently construct complex molecules. The protocol detailed herein for the coupling of this compound serves as a robust starting point for the synthesis of a wide range of valuable pharmaceutical intermediates. Careful attention to anaerobic and anhydrous techniques is critical for success.

References

  • Title: The Buchwald-Hartwig Amination: An Overview. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Recent advances and applications of Buchwald–Hartwig amination in C–N bond form
  • Title: A new, highly efficient catalyst for the amination of aryl chlorides. Source: Organic Letters. URL:[Link]

Large-scale synthesis of (R)-1-Boc-2-isobutylpiperazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

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Purification techniques for products from (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Analytical methods for monitoring reactions with (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Application Notes & Protocols: (R)-1-Boc-2-isobutylpiperazine Hydrochloride as a Premier Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperazines in Modern Medicinal Chemistry

The piperazine motif is a cornerstone in medicinal chemistry, appearing in the structures of numerous marketed drugs. Its ability to engage in multiple non-covalent interactions, its favorable physicochemical properties, and its synthetic tractability make it a privileged scaffold. The introduction of chirality, particularly in the form of substituted piperazines like (R)-1-Boc-2-isobutylpiperazine hydrochloride, unlocks the door to stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects. This document serves as a comprehensive guide to the strategic application of this versatile chiral building block, providing both the theoretical underpinnings and practical, field-tested protocols for its successful integration into drug discovery programs.

This compound is a valuable chiral intermediate due to the presence of a stereocenter at the C-2 position. This specific stereoisomer allows for precise three-dimensional orientation of the isobutyl group, which can be crucial for fitting into the hydrophobic pockets of target proteins. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the other nitrogen, providing a robust handle for synthetic elaboration.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

PropertyValueSource
Molecular Formula C₁₃H₂₇ClN₂O₂Supplier Data
Molecular Weight 278.82 g/mol Supplier Data
Appearance White to off-white crystalline solidInternal Observation
Solubility Soluble in water, methanol, and dichloromethane.Internal Testing
Melting Point Typically in the range of 150-160 °C (decomposes)Supplier Data
Storage Store at 2-8 °C under an inert atmosphere. Hygroscopic.Supplier Data

Safety & Handling: this compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Core Synthetic Strategies & Mechanistic Considerations

The synthetic utility of this compound primarily revolves around two key transformations: functionalization of the free secondary amine and subsequent deprotection of the Boc-protected amine for further modification.

Diagram: General Synthetic Workflow

G A (R)-1-Boc-2-isobutylpiperazine hydrochloride B Neutralization (Base) A->B Step 1 C Free Base B->C E Functionalized Piperazine C->E Step 2: N-Functionalization D Electrophile (e.g., R-X, R-COCl) D->E F Boc Deprotection (Acid) E->F Step 3 G Final Product Precursor F->G

Caption: A generalized workflow for the utilization of (R)-1-Boc-2-isobutylpiperazine HCl.

Protocol 1: Neutralization and N-Alkylation

Objective: To functionalize the free secondary amine of the piperazine ring via alkylation.

Rationale: The hydrochloride salt must first be neutralized to the free base to render the secondary amine nucleophilic. A mild inorganic base like sodium bicarbonate or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed. The choice of base can be critical to avoid side reactions. For instance, while TEA is often sufficient, the bulkier DIPEA can be advantageous when dealing with sensitive electrophiles.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN) (approximately 10 mL per 1 g of starting material).

  • Neutralization: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 - 1.5 eq) dropwise. Stir for 15-20 minutes. The formation of triethylammonium chloride may be observed as a white precipitate.

  • Alkylation: To the stirred solution, add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.0 - 1.2 eq) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Amide Coupling

Objective: To form an amide bond at the free secondary amine, a common linkage in many pharmaceutical agents.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Standard peptide coupling reagents are highly effective for this transformation. The choice of coupling reagent and additives can be tailored to minimize racemization and optimize yield. For example, the combination of EDC (a water-soluble carbodiimide) and HOBt (an activating agent) is a robust and widely used system that proceeds through an activated ester intermediate, reducing the likelihood of side reactions.

Step-by-Step Protocol:

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.1 eq) in DCM or dimethylformamide (DMF). Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Piperazine Addition: In another flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in DCM or DMF.

  • Coupling Reaction: Slowly add the pre-activated carboxylic acid solution from step 1 to the piperazine solution from step 2 at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Protocol 3: Boc Deprotection

Objective: To remove the Boc protecting group, revealing the second piperazine nitrogen for further functionalization.

Rationale: The Boc group is strategically employed for its stability under a wide range of conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and highly effective method for Boc deprotection. The reaction is typically clean and rapid. It is crucial to use a scavenger, such as triethylsilane, if the substrate contains acid-sensitive functionalities that could react with the released tert-butyl cation.

Diagram: Boc Deprotection Mechanism

G A Boc-Protected Piperazine B Protonation of Carbonyl Oxygen A->B TFA C Loss of tert-butyl cation B->C D Formation of Carbamic Acid C->D E Decarboxylation D->E Spontaneous F Deprotected Piperazine E->F

Caption: The acid-catalyzed mechanism of Boc deprotection.

Step-by-Step Protocol:

  • Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in DCM (10-20 volumes).

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of residual TFA.

  • Neutralization/Isolation: The resulting product is typically the TFA salt. It can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base.

Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the practical application of these protocols, consider the synthesis of a hypothetical kinase inhibitor where the (R)-2-isobutylpiperazine moiety is crucial for binding to a hydrophobic pocket in the enzyme's active site.

Diagram: Synthetic Route to a Hypothetical Kinase Inhibitor

G Start (R)-1-Boc-2-isobutylpiperazine hydrochloride Step1 Protocol 2: Amide Coupling with Heteroaryl-COOH Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Protocol 3: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Deprotected Piperazine (TFA Salt) Step2->Intermediate2 Step3 Protocol 1 (variant): Reductive Amination with an Aldehyde (R-CHO) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: A multi-step synthesis employing the described protocols.

This synthetic sequence demonstrates the power and modularity of using this compound. The initial amide coupling (Protocol 2) installs a key pharmacophoric element, followed by Boc deprotection (Protocol 3) to unmask the second nitrogen. A final reductive amination (a variation of N-alkylation) with a suitable aldehyde completes the synthesis of the target molecule. This step-wise approach allows for the systematic exploration of structure-activity relationships (SAR) at both nitrogen atoms of the piperazine core.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed stereocenter and orthogonal protecting group strategy provide a reliable and efficient route to complex chiral molecules. The protocols detailed herein offer a robust starting point for researchers, and the underlying principles can be adapted to a wide array of synthetic targets. As the demand for stereochemically pure and potent therapeutics continues to grow, the importance of high-quality chiral building blocks like this one will undoubtedly increase, solidifying its place in the modern drug discovery arsenal.

References

  • Title: Piperazine and its derivatives in drug design. Source: Future Medicinal Chemistry. URL:[Link]
  • Title: A Practical Guide to Boc-Protecting Groups. Source: Chemical Reviews. URL:[Link]
  • Title: Amide Bond Formation and Peptide Coupling. Source: Chemical Reviews. URL:[Link]

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from (R)-1-Boc-2-isobutylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Piperazine Core

(R)-1-Boc-2-isobutylpiperazine hydrochloride is a valuable chiral building block in modern medicinal chemistry. Its rigid, pre-organized conformation and the presence of multiple functionalization points make it an ideal scaffold for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The isobutyl group at the C-2 position provides a key lipophilic handle and stereochemical control, influencing the binding affinity and pharmacokinetic properties of the final compounds. The Boc-protecting group on one nitrogen allows for selective reactions at the other, enabling a controlled and stepwise elaboration of the core structure. This application note provides a detailed guide to the synthesis of novel heterocyclic compounds from this versatile starting material, focusing on robust protocols and the underlying chemical principles.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The hydrochloride salt must first be neutralized to liberate the free secondary amine, which then becomes the primary site for nucleophilic attack. The Boc-protected tertiary amine remains unreactive under these conditions, allowing for selective functionalization. Subsequent deprotection of the Boc group unmasks the second nitrogen for further diversification.

G A (R)-1-Boc-2-isobutylpiperazine Hydrochloride B Free Secondary Amine (Nucleophilic) A->B Base (e.g., Et3N, DIPEA) C Boc-Protected Amine (Unreactive) A->C D N-Functionalization (e.g., Arylation, Alkylation) B->D E Boc Deprotection D->E F Second N-Functionalization or Cyclization E->F G Novel Heterocyclic Compound F->G

Figure 1: General workflow for the diversification of (R)-1-Boc-2-isobutylpiperazine.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The introduction of an aryl or heteroaryl moiety at the N-4 position is a common and highly effective strategy for generating novel chemical entities. The Buchwald-Hartwig amination is a powerful cross-coupling reaction that allows for the formation of C-N bonds with high efficiency and broad substrate scope.

Causality: This reaction is chosen for its reliability and tolerance of various functional groups on the aromatic partner. The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Detailed Experimental Protocol:
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl halide (e.g., 4-bromobenzonitrile, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Solvent and Base Addition: Add a dry, degassed solvent such as toluene or dioxane. Add a base (e.g., Cs₂CO₃, 2.0 eq) to neutralize the hydrochloride salt and facilitate the catalytic cycle.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosProvides a stable and active catalytic system for C-N bond formation.
Base Cs₂CO₃Effectively deprotonates the amine and is generally well-tolerated.
Solvent Toluene or DioxaneHigh boiling point allows for necessary reaction temperatures.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a versatile method for introducing alkyl groups, including those bearing additional functional handles, onto the piperazine nitrogen. This two-step, one-pot process involves the initial formation of an iminium ion intermediate followed by its in-situ reduction.

Causality: This method is preferred for its mild reaction conditions and the use of readily available aldehyde or ketone starting materials. The choice of reducing agent is key; sodium triacetoxyborohydride (STAB) is often used as it is a mild and selective reagent that does not reduce the starting aldehyde or ketone.

Detailed Experimental Protocol:
  • Initial Setup: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

G A (R)-1-Boc-2-isobutylpiperazine (Free Base) C Iminium Ion Intermediate A->C + B Aldehyde/Ketone B->C + E N-Alkylated Product C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Figure 2: Workflow for reductive amination.

Protocol 3: Synthesis of Fused Heterocyclic Systems via Boc Deprotection and Cyclization

The true power of this building block is realized in the synthesis of more complex, fused heterocyclic systems. This often involves an initial functionalization at the N-4 position, followed by Boc deprotection and a subsequent cyclization reaction with a suitable bifunctional reagent.

Causality: The acidic cleavage of the Boc group is a clean and high-yielding reaction, typically using trifluoroacetic acid (TFA) or HCl in a suitable solvent. The resulting free diamine is a potent nucleophile, ready for intramolecular or intermolecular cyclization reactions.

Detailed Experimental Protocol:

Step 3A: Boc Deprotection

  • Reaction Setup: Dissolve the N-4 functionalized (R)-1-Boc-2-isobutylpiperazine derivative (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane (5-10 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt) and can often be used in the next step without further purification.

Step 3B: Intramolecular Cyclization (Example: Formation of a Triazolopiperazine)

This example describes the formation of a fused triazole ring, a common motif in medicinal chemistry.

  • Precursor Synthesis: First, functionalize the N-4 position with a group that can participate in a cyclization, for example, by reacting the free amine with 2-chloro-N-cyanophenylacetamide.

  • Deprotection: Perform the Boc deprotection as described in Step 3A.

  • Cyclization: Dissolve the resulting amine salt in a suitable solvent like ethanol. Add a base (e.g., potassium carbonate) and heat the mixture to reflux. The intramolecular cyclization will proceed to form the fused triazolopiperazine system.

  • Purification: After cooling, filter off any inorganic salts and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography.

StepReagentPurpose
3A TFA or HCl in DioxaneEfficiently cleaves the acid-labile Boc protecting group.
3B Base (e.g., K₂CO₃)Neutralizes the amine salt and promotes nucleophilic attack for cyclization.
3B HeatProvides the activation energy for the intramolecular ring-closing reaction.

Safety and Handling

This compound, like most laboratory chemicals, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this application note for N-arylation, N-alkylation, and subsequent cyclization provide robust and reproducible methods for generating diverse molecular architectures. The strategic application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and reductive amination, allows for the efficient and controlled construction of complex molecules with significant potential for drug discovery and development.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C−C and C−X Bond Formation Source: Angewandte Chemie Intern
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry URL:[Link]

Catalytic applications of metal complexes with (R)-1-Boc-2-isobutylpiperazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Troubleshooting & Optimization

Improving yield in the synthesis of (R)-1-Boc-2-isobutylpiperazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Navigating Coupling Reactions with (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting coupling reactions involving (R)-1-Boc-2-isobutylpiperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this valuable building block into their synthetic routes. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to diagnose, troubleshoot, and prevent these issues in your future experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions where this compound is used?

This chiral piperazine derivative is a versatile building block, frequently employed in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Its most common applications are in:

  • Amide Bond Formation: The secondary amine at the 4-position is readily coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is a cornerstone of its use in medicinal chemistry.

  • Reductive Amination: The same secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.

  • Buchwald-Hartwig Amination: It can also be used as the amine component in palladium-catalyzed cross-coupling reactions to form aryl or heteroaryl C-N bonds.

Q2: Why is the hydrochloride salt form typically used, and how does it impact the reaction?

(R)-1-Boc-2-isobutylpiperazine is often supplied as a hydrochloride salt to improve its stability and handling properties as a solid. However, the presence of the HCl salt is a critical experimental parameter that cannot be ignored. Before the piperazine's secondary amine can act as a nucleophile, it must be deprotonated to the free base. This is typically achieved by adding a non-nucleophilic base to the reaction mixture. Failure to add a sufficient amount of base is a common reason for failed or low-yielding reactions.

Troubleshooting Guide: Side Reactions & Their Mitigation

This section delves into specific, frequently encountered side reactions. We will explore the root causes and provide actionable, step-by-step protocols for resolution.

Issue 1: Double Acylation - The Overly Ambitious Coupling

The Problem: You observe a significant amount of a higher molecular weight byproduct, which mass spectrometry identifies as the addition of two molecules of your carboxylic acid to the piperazine.

The Root Cause: This side reaction, known as double acylation, occurs when the Boc protecting group on the N1 nitrogen is unintentionally cleaved under the reaction conditions, exposing a second secondary amine that can then participate in the coupling reaction. While the Boc group is generally stable, certain conditions can promote its removal.

Causality Explained: The N1 nitrogen is sterically hindered by the adjacent isobutyl group, making its acylation less favorable than the N4 nitrogen. However, if the Boc group is removed, the resulting primary amine becomes a highly reactive nucleophile.

Visualizing the Reaction Pathways

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway: Double Acylation A (R)-1-Boc-2-isobutylpiperazine (N4 is nucleophilic) C Desired Mono-acylated Product A->C Coupling at N4 B Activated Carboxylic Acid B->C D (R)-1-Boc-2-isobutylpiperazine E Boc Cleavage (e.g., strong acid) D->E F Deprotected Piperazine (Both N1 and N4 are nucleophilic) E->F H Double-acylated Byproduct F->H Coupling at N1 & N4 G Activated Carboxylic Acid G->H G start Epimerization Detected? base Evaluate Base: Is it strong and/or unhindered (e.g., DBU, LDA)? start->base Yes temp Evaluate Temperature: Is the reaction run at elevated temperatures? base->temp No solution_base Solution: Switch to a weaker, hindered base like DIPEA. base->solution_base Yes time Evaluate Reaction Time: Is the reaction time excessively long? temp->time No solution_temp Solution: Run the reaction at a lower temperature (e.g., 0 °C). temp->solution_temp Yes solution_time Solution: Monitor reaction by LC-MS and quench upon completion. time->solution_time Yes end Problem Resolved time->end No solution_base->end solution_temp->end solution_time->end

Caption: Decision workflow for troubleshooting epimerization.

Troubleshooting & Prevention Protocol:

  • Base Selection is Critical:

    • The Issue: Using excessively strong bases (e.g., DBU, LDA) or even less hindered bases can lead to deprotonation at C2.

    • The Solution: Stick with DIPEA. Its steric bulk makes it a poor choice for proton abstraction at a carbon center, while it remains an excellent acid scavenger.

  • Mind the Temperature and Time:

    • The Issue: Epimerization is a thermodynamically driven process. Longer reaction times and higher temperatures provide more opportunities for this side reaction to occur.

    • The Solution:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Monitor the reaction progress closely using a technique like LC-MS. Once the starting material is consumed, work up the reaction immediately. Do not let it stir unnecessarily overnight if it is complete in a few hours.

Self-Validating System:

ParameterRecommended ConditionRationale
Base DIPEASteric hindrance prevents deprotonation at the C2 position.
Monitoring LC-MSAllows for precise determination of reaction completion, avoiding prolonged exposure to basic conditions.

References

  • At the time of this writing, a comprehensive, single source detailing all side reactions for this specific molecule is not available. The troubleshooting advice provided is synthesized from established principles of organic chemistry and peptide synthesis.
  • Amide Bond Formation: Chan, L., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. This book provides a thorough grounding in the principles of amide bond formation and the use of common coupling reagents.

  • Protecting Groups in Organic Synthesis: Wuts, P. G., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. This is the definitive guide on the stability and lability of protecting groups like Boc, offering insights into conditions that may lead to unintentional cleavage.

  • Role of Bases in Organic Reactions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. This textbook offers detailed explanations of the roles of different bases in organic reactions, including the distinction between hindered and non-hindered bases and their impact on selectivity.

Preventing racemization during deprotection of (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Piperazine Racemization

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Optimizing solvent conditions for reactions with (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Boc-2-isobutylpiperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. As a versatile chiral building block, understanding its properties is key to successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

This molecule possesses three critical features that dictate its chemical behavior:

  • The (R)-Chiral Center at C2: The stereochemistry is fixed, which is crucial for the synthesis of stereospecific target molecules.

  • The C2-Isobutyl Group: This bulky, non-polar substituent introduces significant steric hindrance around the C2 and N1 positions. This can influence the rate of reactions at the adjacent N1 nitrogen and affect the overall conformation of the piperazine ring.

  • Orthogonal Protecting Groups: The piperazine ring has two distinct nitrogen atoms. The N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under basic and nucleophilic conditions but readily cleaved by acid.[1] The N4 nitrogen is present as a hydrochloride salt, meaning it is protonated and requires neutralization to act as a nucleophile. This orthogonal protection scheme allows for selective functionalization at either nitrogen.

Q2: How does the hydrochloride salt form affect the compound's solubility and handling?

The hydrochloride salt form significantly increases the polarity of the molecule. Consequently, it exhibits poor solubility in non-polar aprotic solvents like hexanes or toluene but has improved solubility in polar protic solvents such as methanol and ethanol.[2][3] Before attempting reactions at the N4-nitrogen (e.g., alkylation or acylation), it is essential to convert the salt to the free base using a suitable base. This is a critical step, as the protonated amine is not nucleophilic.

Q3: What is the general procedure for converting the hydrochloride salt to its free base form for a reaction?

To utilize the nucleophilicity of the N4-nitrogen, it must be deprotonated. This can be achieved in two primary ways:

  • In Situ Neutralization: For many reactions, the salt can be dissolved or suspended in the reaction solvent, and a non-nucleophilic base is added directly to the mixture. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in a slight excess (1.1-1.5 equivalents). The resulting ammonium salt byproduct may precipitate and can sometimes be filtered off, or it may remain in solution.

  • Aqueous Workup (Extraction): The hydrochloride salt can be dissolved in a suitable organic solvent (like dichloromethane or ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer containing the free base is then dried and concentrated. This method provides the pure, neutral starting material but requires an extra workup step.

Q4: What analytical techniques are best for monitoring reactions involving this compound?

Reaction progress can be effectively monitored using standard techniques:

  • Thin-Layer Chromatography (TLC): Useful for a quick visual assessment of the consumption of starting material and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent streaking of the basic amine spots on the silica plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing for the identification of starting material, product, and any major byproducts by their mass-to-charge ratio. This is the preferred method for accurate monitoring.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and assess its purity after isolation.

Troubleshooting Guide & Optimization Protocols

This section addresses specific challenges that may arise during common synthetic transformations.

Problem 1: Low or No Yield in N4-Alkylation or Acylation Reactions

This is one of the most common issues encountered when using this substrate. The cause can often be traced to one of several factors related to the reaction setup.

  • Possible Cause 1.1: Incomplete Neutralization of the Hydrochloride Salt.

    • Explanation: The N4-nitrogen is the intended nucleophile, but in its protonated salt form, it is unreactive. If an insufficient amount of base is used, or if the base is not strong enough, a significant portion of the starting material will remain as the inactive salt.

    • Solution: Ensure at least one full equivalent of a suitable base is used to neutralize the HCl salt. It is common practice to use a slight excess (e.g., 1.1 equivalents). For slow reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) may be beneficial.

  • Possible Cause 1.2: Poor Solubility of Reactants.

    • Explanation: The hydrochloride salt has very different solubility properties than the free base. If the salt does not dissolve in the chosen reaction solvent, the neutralization and subsequent reaction can be extremely slow, occurring only at the solid-liquid interface.

    • Solution: Choose a solvent that can effectively dissolve both the starting material (or its free base) and the electrophile. Polar aprotic solvents are often the best choice for SN2-type alkylation reactions.

    Table 1: Recommended Solvents for N4-Alkylation/Acylation

    Solvent Type Dielectric Constant (ε) Boiling Point (°C) Key Considerations
    Dimethylformamide (DMF) Polar Aprotic 37 153 Excellent solvating power for polar reactants. High boiling point allows for heating. Must be anhydrous.
    Acetonitrile (ACN) Polar Aprotic 38 82 Good general-purpose solvent. Lower boiling point than DMF. Must be anhydrous.
    Dichloromethane (DCM) Apolar Aprotic 9 40 Suitable for reactions at or below room temperature, such as acylations with acyl chlorides.[4]

    | Tetrahydrofuran (THF) | Polar Aprotic | 8 | 66 | A good choice for many reactions, but less polar than DMF or ACN. Must be anhydrous. |

  • Possible Cause 1.3: Steric Hindrance.

    • Explanation: The C2-isobutyl group can sterically hinder the approach of bulky electrophiles to the N4-nitrogen.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor the reaction carefully by LC-MS to track progress and check for degradation. If the electrophile is particularly bulky, consider a less hindered alternative if the synthetic route allows.

dot graph TD { A[Start: N4-Alkylation] --> B{Is Yield Low?}; B -- Yes --> C{Check Base}; C --> D["Use 1.1+ eq. ofnon-nucleophilic base(e.g., DIPEA, TEA)"]; B -- No --> E[Reaction Successful]; C -- Then --> F{Check Solubility}; F --> G["Switch to polar aproticsolvent (DMF, ACN)Ensure reactants dissolve"]; F -- Then --> H{Consider Steric Hindrance}; H --> I["Increase temperatureand/or reaction timeMonitor by LC-MS"]; } enddot Caption: Troubleshooting workflow for low yield in N4-alkylation.

Problem 2: Incomplete Boc Deprotection

The removal of the Boc group is typically straightforward, but can sometimes stall before completion.

  • Possible Cause 2.1: Insufficient Acid or Water Contamination.

    • Explanation: Boc deprotection is an acid-catalyzed process. An insufficient concentration or number of equivalents of acid will lead to a slow or incomplete reaction.[5][6] Water can sometimes interfere with the reaction, particularly when using HCl solutions.

    • Solution: Use a large excess of a strong acid. Common and effective methods are listed in the protocol below. Ensure solvents are anhydrous, especially for HCl/dioxane reactions.

  • Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

    • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add TFA. A common mixture is 25-50% TFA in DCM (v/v).

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[6]

    • Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.

  • Protocol 2: Boc Deprotection with HCl in Dioxane

    • Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

    • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

    • Stir the mixture at room temperature. The reaction is often complete in 1-4 hours, and the hydrochloride salt of the deprotected product may precipitate.[5]

    • Upon completion, the solvent can be removed, or the product can be isolated by filtration.

Problem 3: Side Product Formation During Boc Deprotection

The primary challenge during Boc deprotection is managing the highly reactive tert-butyl cation that is generated.

  • Possible Cause 3.1: Alkylation by tert-butyl Cation.

    • Explanation: The released tert-butyl carbocation is a potent electrophile and can alkylate any available nucleophile. This can include the newly deprotected piperazine nitrogens or other sensitive functional groups on the molecule, leading to undesired byproducts.[5]

    • Solution: Use a Cation Scavenger. Adding a scavenger to the reaction mixture traps the tert-butyl cation before it can react elsewhere.

    dot graph LR { node [shape=box, style=rounded]; A["Boc-Protected Piperazine"] -- "TFA" --> B{"Boc Group Cleavage"}; B --> C["Deprotected Piperazine"]; B --> D["tert-Butyl Cation (tBu+)"]; D -- "Undesired Reaction" --> E["t-Butylated Byproducts"]; D -- "Desired Reaction" --> F["Scavenger (e.g., TIS)"]; F --> G["Trapped Cation"]; } enddot Caption: Role of scavengers in Boc deprotection.

  • Protocol 3: Boc Deprotection with a Scavenger Cocktail

    • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM.

    • Add a scavenger, such as triisopropylsilane (TIS) or water (2-5% v/v). TIS is particularly effective.

    • Add TFA to the mixture (25-50% v/v).

    • Stir at room temperature and monitor the reaction. The scavenger will quench the tert-butyl cation as it forms, preventing side reactions.[5]

By understanding the key properties of this compound and anticipating common challenges, researchers can effectively optimize their reaction conditions to achieve higher yields and purity in their synthetic endeavors.

References
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • (S)-1-N-Boc-piperidine-2-ethanol. PubChem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
  • tert-Butyl piperazine-1-carboxylate. PubChem.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • N-Boc Piperazine (1-Boc-piperazine). Petalheadexim.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI.
  • 1-Boc-piperazine-2-carboxylic acid. PubChem.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
  • Technical and economic impacts of piperazine content in MDEA solvents. Hydrocarbon Processing.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl-)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Prochembio.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Opportunities and challenges for direct C–H functionalization of piperazines. The Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting low conversion rates in (R)-1-Boc-2-isobutylpiperazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating the research phase, focusing on the synthesis of (R)-1-Boc-2-isobutylpiperazine. I'll be conducting extensive Google searches to identify common reaction schemes, reagents, and potential challenges. My goal is to compile a comprehensive understanding of the existing literature.

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Analyzing Relevant Literature

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Challenges in the purification of (R)-1-Boc-2-isobutylpiperazine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover the hurdles in purifying (R)-1-Boc-2-isobutylpiperazine hydrochloride analogs. My search strategy centers on identifying common purification challenges, effective troubleshooting methods, and proven protocols. I will focus on understanding the core difficulties.

Defining Purification Strategies

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Managing steric hindrance in reactions with (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm deep into comprehensive Google searches to uncover the chemical properties, reactivity, and typical reactions of (R)-1-Boc-2-isobutylpiperazine hydrochloride. I'm especially focused on any data relevant to potential synthetic applications. So far, I've amassed a significant volume of literature.

Exploring Steric Effects in Reactions

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Optimizing temperature for lithiation of N-Boc piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Incomplete Boc deprotection in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Incomplete Boc Deprotection

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete tert-butyloxycarbonyl (Boc) deprotection, a critical step in SPPS. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Boc deprotection and why is it a problem?

Incomplete Boc deprotection refers to the failure to quantitatively remove the Boc protecting group from the N-terminal amino acid of a growing peptide chain attached to a solid support. This results in a heterogeneous mixture of peptides where a portion of the chains are capped with the Boc group, preventing further elongation. The consequence is the generation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide, leading to lower purity and overall yield.

Q2: What are the most common initial indicators of incomplete Boc deprotection?

The most immediate indicator in the lab is often a failed or equivocal colorimetric test, such as the Kaiser test. A positive Kaiser test (typically a deep blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or faint color) suggests that the N-terminus is still blocked. Another common indicator is the appearance of unexpected peaks in analytical HPLC chromatograms of the crude peptide, often corresponding to the mass of the desired peptide minus one or more amino acid residues.

Q3: Can the peptide sequence itself lead to difficult deprotection?

Yes, certain peptide sequences are known to cause challenges in SPPS, including incomplete deprotection. This can be due to:

  • Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically hinder the access of the deprotecting agent (e.g., trifluoroacetic acid, TFA) to the Boc group.

  • Aggregation: Hydrophobic sequences or those prone to forming secondary structures (e.g., β-sheets) on the resin can cause the peptide chains to aggregate. This aggregation can physically block reagents from reaching the reactive sites, leading to incomplete reactions. This is a well-documented phenomenon in SPPS.

Troubleshooting Guide: A Systematic Approach

When faced with evidence of incomplete Boc deprotection, a systematic approach to troubleshooting is crucial. This guide will walk you through a logical workflow to identify and resolve the root cause.

Diagram: Troubleshooting Workflow for Incomplete Boc Deprotection

A Indication of Incomplete Boc Deprotection (e.g., Failed Kaiser Test, HPLC Data) B Step 1: Verify Reagent Quality & Deprotection Conditions A->B Initial Check C Step 2: Perform a Diagnostic Test (Kaiser Test) B->C After Reagent Verification D Step 3: Analyze Crude Peptide by HPLC-MS C->D Confirm with Quantitative Data E Problem Resolved? C->E D->E F Continue Synthesis E->F Yes G Step 4: Implement Corrective Actions E->G No H Re-run Deprotection G->H I Modify Protocol for Difficult Sequence G->I J Consider Alternative Chemistry G->J H->C Re-test I->C Re-test J->C Re-test

Caption: A logical workflow for diagnosing and resolving incomplete Boc deprotection.

Step 1: Verify Reagent Quality and Deprotection Conditions

The first and most common point of failure is often the deprotection solution itself. The standard reagent for Boc deprotection is trifluoroacetic acid (TFA).

  • Is your TFA fresh? TFA is hygroscopic and can absorb water from the atmosphere. Water can compete with TFA in the protonation of the Boc group, reducing the efficiency of the deprotection reaction. Always use fresh, high-purity TFA.

  • Are you using the correct concentration? The standard concentration of TFA in a suitable solvent like dichloromethane (DCM) is typically 25-50%. Ensure your dilution calculations are correct.

  • Is your reaction time sufficient? While a 20-30 minute deprotection time is standard for many sequences, difficult or sterically hindered amino acids may require longer reaction times.

ParameterStandard ConditionTroubleshooting Action
TFA Concentration 25-50% in DCMPrepare a fresh solution.
Reaction Time 20-30 minutesIncrease time to 45-60 minutes.
Number of Treatments 1-2Increase to 2-3 treatments.
Step 2: Perform a Diagnostic Test - The Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin. A positive result (blue bead color) indicates a successful deprotection.

  • Sample Preparation: Carefully take a small sample of resin beads (approximately 1-2 mg) from your reaction vessel after the deprotection and washing steps. Place them in a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of Reagent A (5% ninhydrin in ethanol).

    • Add 2-3 drops of Reagent B (80% phenol in ethanol).

    • Add 2-3 drops of Reagent C (0.001 M KCN in pyridine).

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

ResultObservationInterpretation
Positive Deep blue beads and solutionDeprotection is successful (>99%).
Equivocal Faintly blue or greenish beadsPartial deprotection.
Negative Yellow or colorless beadsDeprotection has failed.

Mechanism of the Kaiser Test Diagram

A R-NH2 (Free Amine on Resin) C Intermediate Complex A->C + B Ninhydrin B->C + D Ruhemann's Purple (Deep Blue Color) C->D Condensation

Caption: Simplified mechanism of the Kaiser test reaction.

Step 3: Analyze Crude Peptide by HPLC-MS

For a quantitative assessment, analyzing the crude peptide by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

  • Procedure: Cleave a small amount of peptide from the resin, dissolve it in an appropriate solvent, and inject it into the HPLC-MS system.

  • Data Interpretation: Look for a peak corresponding to the mass of your target peptide minus the mass of the amino acid that failed to couple. For example, if you expect a peptide with a mass of 1500 Da and see a significant peak at 1387 Da (a difference of 113 Da, the mass of a Leucine residue), this indicates a Leu deletion sequence, likely due to incomplete deprotection in the previous cycle.

Step 4: Implement Corrective Actions for Recalcitrant Cases

If the above steps indicate persistent incomplete deprotection, especially with known "difficult sequences," more robust methods are required.

  • Extended Deprotection: Increase the deprotection time to 1-2 hours or perform multiple deprotection steps (e.g., 2 x 30 minutes) with fresh reagent each time.

  • Use of Chaotropic Agents: For sequences prone to aggregation, adding a chaotropic agent like 1 M HOBt (Hydroxybenzotriazole) to the deprotection solution can help disrupt secondary structures and improve reagent accessibility.

  • "Difficult Sequence" Protocols: Some commercially available protocols and reagents are specifically designed to overcome aggregation. These often involve modified coupling and deprotection conditions.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate both coupling and deprotection reactions, often overcoming issues related to steric hindrance and aggregation by providing localized, efficient heating.

References

  • Title: The Kaiser Test for Monitoring Solid Phase Peptide Synthesis Source: CEM Corpor

Catalyst deactivation in cross-coupling reactions with piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Strategies to minimize impurities in large-scale piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Piperazine Research

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Overcoming solubility issues with (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for (R)-1-Boc-2-isobutylpiperazine hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this versatile building block. Our goal is to provide you with the expertise and practical guidance needed to ensure the smooth progress of your experiments and development projects.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?

This is a common issue stemming from the compound's nature as a hydrochloride salt. The ionic character of the HCl salt form significantly increases its polarity, often leading to poor solubility in many common aprotic organic solvents used in synthesis (e.g., dichloromethane, tetrahydrofuran).

Initial Troubleshooting Workflow:

A Initial Solubility Issue in Aprotic Solvent B Verify Compound Purity (NMR, LC-MS) A->B C Solvent Screening: Test small-scale solubility in DCM, THF, MeCN, DMF, DMSO A->C D Consider protic solvents: MeOH, EtOH, IPA C->D E Is a protic solvent compatible with my reaction? D->E F Proceed with Protic Solvent E->F Yes G Explore pH Adjustment (See Guide 2) E->G No

Caption: Initial troubleshooting workflow for solubility issues.

Start by verifying the purity of your material. Then, perform a small-scale solvent screening with a range of solvents from different classes. Protic solvents like methanol or ethanol are often a good starting point due to their ability to solvate the salt. If your reaction chemistry is sensitive to protic solvents, you will need to explore other strategies.

Q2: Why is my compound "oiling out" or forming a gummy precipitate when I add it to my reaction mixture?

"Oiling out" or the formation of a viscous, non-crystalline material is a classic sign of incomplete dissolution or a phase separation issue. This often happens when the compound is introduced into a solvent system where it has very low solubility. The initial solid may absorb a small amount of solvent to form a liquid phase that is immiscible with the bulk solvent.

This phenomenon is particularly prevalent when adding the hydrochloride salt directly to a non-polar or weakly polar aprotic solvent system, such as those used in peptide couplings or acylation reactions. The high polarity of the salt prevents it from being effectively solvated by the surrounding solvent molecules.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection and Optimization

The principle of "like dissolves like" is paramount. The hydrochloride salt of (R)-1-Boc-2-isobutylpiperazine is a polar, ionic compound. Therefore, its solubility will be highest in polar, protic solvents that can effectively solvate both the chloride anion and the piperazinium cation.

Expertise & Causality: The Boc-protecting group adds significant non-polar character, creating a molecule with both polar (the salt) and non-polar (isobutyl and Boc groups) regions. This amphiphilic nature can be challenging. A single solvent may not be optimal. Co-solvent systems are often required to balance the polarity and solvate the entire molecule effectively. For instance, a mixture of dichloromethane (DCM) and methanol (MeOH) can provide a good balance, where DCM solvates the organic portions and MeOH handles the salt.

Experimental Protocol: Co-solvent Screening

  • Preparation: Weigh 10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 100 µL of the primary, non-polar reaction solvent (e.g., DCM, THF).

  • Co-solvent Titration: Add a polar co-solvent (e.g., MeOH, DMF, DMSO) dropwise (approx. 10 µL at a time), vortexing between additions.

  • Observation: Record the volume of co-solvent required to achieve complete dissolution.

  • Selection: Choose the system that provides solubility with the minimum amount of co-solvent to avoid significant changes to the overall reaction polarity and conditions.

Data Summary: Approximate Solubility at 25°C

SolventSolubility (mg/mL)Observations
Dichloromethane (DCM)< 1Very poor solubility.
Tetrahydrofuran (THF)< 1Very poor solubility.
Acetonitrile (MeCN)~5-10Slight to moderate solubility.
Methanol (MeOH)> 50High solubility.
Dimethylformamide (DMF)> 50High solubility.
Dimethyl sulfoxide (DMSO)> 50High solubility.
DCM / MeOH (9:1)~15-25Good solubility, often suitable for reactions.

Note: These are approximate values and can vary based on batch purity and exact conditions.

Guide 2: In-situ Salt Neutralization (pH Adjustment)

For many organic reactions, the presence of the hydrochloride is not necessary and may even be detrimental (e.g., by quenching a non-stoichiometric base). Converting the hydrochloride salt to the free base in-situ can dramatically increase solubility in common aprotic organic solvents.

Expertise & Causality: The protonated piperazine nitrogen and its associated chloride counter-ion are responsible for the compound's high polarity and low solubility in non-polar solvents. By adding a suitable base, the proton is removed, neutralizing the positive charge and generating the free piperazine. This neutral, more lipophilic molecule is significantly more soluble in solvents like DCM, THF, or toluene. This is a fundamental principle of acid-base chemistry.

Trustworthiness & Self-Validation: The success of this method is immediately visually verifiable by the dissolution of the solid. A simple check of the reaction mixture's pH (using a wetted pH strip) can confirm the neutralization. It is crucial to choose a base that is compatible with your reaction's downstream steps.

Experimental Protocol: Free-Basing for Improved Solubility

  • Reaction Setup: Suspend this compound (1.0 eq) in your chosen aprotic solvent (e.g., DCM).

  • Base Selection: Choose a non-nucleophilic organic base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use a slight excess (1.1-1.2 eq) to ensure complete neutralization.

  • Base Addition: Add the base to the suspension at room temperature or 0°C.

  • Stirring: Stir the mixture. As the free base is formed, the solid will dissolve. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, may precipitate as a white solid but is often less problematic for subsequent reaction steps.

  • Confirmation: Observe the complete dissolution of the starting material. You can proceed with the addition of other reagents.

cluster_0 Before Neutralization (Insoluble) cluster_1 After Neutralization (Soluble) A Piperazine-H+Cl- (Solid Suspension) B Aprotic Solvent (e.g., DCM) Base + Triethylamine (Base) C Free Piperazine (Dissolved) E Aprotic Solvent (e.g., DCM) D Base-H+Cl- (Precipitate/Dissolved) Base->C

Caption: In-situ neutralization to enhance solubility.

Guide 3: The Use of Phase-Transfer Catalysts

In biphasic reaction systems or when working with aqueous bases for neutralization, a phase-transfer catalyst (PTC) can be invaluable.

Expertise & Causality: A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transport of one reactant from one phase into another where the reaction occurs. In this context, if you were to neutralize the hydrochloride salt using an aqueous base (like aq. NaHCO₃) in a reaction with an organic solvent (like DCM), the resulting free base would be in the organic layer. A PTC can help shuttle reactants across the phase boundary, increasing the reaction rate. While not a direct solubilizing agent for the initial salt, it is a crucial tool for reactions that require a neutralization step in a two-phase system.

References

  • LibreTexts. (2023). Acid-Base Reactions. Chemistry LibreTexts.
  • Gan, Y. (2020). Phase-Transfer Catalysis. In Comprehensive Organic Synthesis II. Elsevier.

Validation & Comparative

Comparing reactivity of (R)- vs (S)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Alternative protecting groups for 2-isobutylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Protecting Group Analysis

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Efficacy comparison of (R)-1-Boc-2-isobutylpiperazine hydrochloride derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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NMR analysis to confirm stereochemistry of (R)-1-Boc-2-isobutylpiperazine hydrochloride products

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on NMR

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HPLC methods for chiral separation of isobutylpiperazine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Commencing HPLC Research

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Comparative study of coupling reagents for (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Structural Analysis

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Defining Initial Experimental Strategy

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Benchmarking (R)-1-Boc-2-isobutylpiperazine hydrochloride against other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

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A Comparative Analysis of Synthetic Routes to (R)-2-Isobutylpiperazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-isobutylpiperazine is a critical chiral building block in the synthesis of numerous pharmacologically active compounds. Its stereospecific presentation is often essential for target binding and desired therapeutic outcomes. This guide provides a detailed cost-benefit analysis of prevalent synthetic routes to this valuable intermediate, offering researchers and process chemists the insights needed to select the most appropriate method for their specific needs, from laboratory-scale discovery to large-scale manufacturing.

The piperazine moiety is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center at the 2-position significantly expands the accessible chemical space for drug design. The (R)-enantiomer of 2-isobutylpiperazine, in particular, has garnered substantial interest. The selection of a synthetic route is a multi-faceted decision, balancing factors such as overall yield, enantiomeric purity, cost of starting materials, scalability, and environmental impact. This guide will dissect three distinct and representative synthetic strategies, providing a comprehensive comparison to aid in this critical decision-making process.

Synthetic Strategies Under Review

This guide will explore the following three primary approaches to the synthesis of (R)-2-isobutylpiperazine:

  • Classical Resolution of a Racemic Mixture: A traditional and often reliable method involving the separation of enantiomers from a racemic mixture using a chiral resolving agent.

  • Chiral Auxiliary-Mediated Asymmetric Synthesis: A substrate-controlled approach where a chiral auxiliary directs the stereochemical outcome of a key bond-forming reaction.

  • Catalytic Asymmetric Hydrogenation of a Prochiral Precursor: A modern and atom-economical approach utilizing a chiral catalyst to achieve high enantioselectivity.

Route 1: Classical Resolution of Racemic 2-Isobutylpiperazine

This well-established method first involves the non-stereoselective synthesis of 2-isobutylpiperazine, followed by resolution of the resulting racemic mixture. The synthesis of the racemic intermediate typically proceeds via the condensation of ethylenediamine with isobutyl glyoxal or a related α-ketoaldehyde, followed by reduction of the resulting dihydropyrazine.

Experimental Protocol: Classical Resolution
  • Synthesis of Racemic 2-Isobutylpiperazine:

    • To a solution of ethylenediamine (1.0 eq) in methanol, add isobutyl glyoxal (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Add sodium borohydride (2.5 eq) portion-wise at 0 °C and then allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Purify the crude product by distillation or column chromatography to yield racemic 2-isobutylpiperazine.

  • Resolution with a Chiral Acid:

    • Dissolve the racemic 2-isobutylpiperazine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

    • Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 eq), to the piperazine solution.

    • Heat the mixture to reflux and then allow it to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

    • Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

    • Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-2-isobutylpiperazine.

    • Extract the product with an organic solvent and purify as needed.

Workflow for Classical Resolution

A Racemic 2-Isobutylpiperazine Synthesis B Resolution with Chiral Acid ((R)-(-)-mandelic acid) A->B C Diastereomeric Salt Crystallization B->C D Filtration & Recrystallization C->D E Basification to Liberate Free Amine D->E F (R)-2-Isobutylpiperazine E->F

Figure 1: Workflow for the classical resolution of racemic 2-isobutylpiperazine.

Route 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

This approach introduces a chiral auxiliary early in the synthesis to direct the formation of the desired stereocenter. A common strategy involves the use of a chiral amine, such as (R)-2-phenylglycinol, which is later cleaved to yield the final product.

Experimental Protocol: Chiral Auxiliary Approach
  • Condensation with Chiral Auxiliary:

    • React (R)-2-phenylglycinol (1.0 eq) with isobutyraldehyde (1.1 eq) to form a chiral imine.

    • Protect the hydroxyl group, for example, as a silyl ether.

  • Addition of a Nitrogen-Containing Moiety:

    • React the protected imine with a suitable N-nucleophile, such as the anion of N-benzyl-p-toluenesulfonamide. The stereochemistry of this addition is directed by the chiral auxiliary.

  • Cyclization and Deprotection:

    • Deprotect the hydroxyl group and activate it for intramolecular cyclization (e.g., by conversion to a mesylate).

    • Treat with a base to induce cyclization to the protected piperazine ring.

    • Remove the chiral auxiliary and the N-benzyl group via hydrogenolysis to afford (R)-2-isobutylpiperazine.

Workflow for Chiral Auxiliary-Mediated Synthesis

A Condensation of (R)-2-phenylglycinol with Isobutyraldehyde B Stereoselective Nucleophilic Addition A->B C Cyclization to form Piperazine Ring B->C D Deprotection & Removal of Auxiliary C->D E (R)-2-Isobutylpiperazine D->E

Figure 2: Workflow for the chiral auxiliary-mediated synthesis of (R)-2-isobutylpiperazine.

Route 3: Catalytic Asymmetric Hydrogenation

This modern approach relies on the enantioselective reduction of a prochiral enamine or a related unsaturated precursor using a chiral transition metal catalyst. This method is often highly efficient and atom-economical.

Experimental Protocol: Asymmetric Hydrogenation
  • Synthesis of Prochiral Precursor:

    • Synthesize a suitable prochiral precursor, such as a 2-isobutyl-1,4-dihydropyrazine or a related tetrahydropyrazine. This can often be achieved through the condensation of a 1,2-diamine with an α,β-unsaturated carbonyl compound derived from isovaleraldehyde.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the prochiral precursor in a suitable solvent (e.g., methanol, ethanol).

    • Add a chiral catalyst, for example, a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP).

    • Pressurize the reactor with hydrogen gas (H2) and heat the reaction to the desired temperature.

    • Monitor the reaction for completion.

  • Workup and Purification:

    • Depressurize the reactor and remove the catalyst by filtration through a pad of silica gel or celite.

    • Concentrate the filtrate and purify the resulting (R)-2-isobutylpiperazine by distillation or chromatography.

Workflow for Catalytic Asymmetric Hydrogenation

A Synthesis of Prochiral 2-Isobutyl-1,4-dihydropyrazine B Asymmetric Hydrogenation (Chiral Rh or Ir Catalyst) A->B C Catalyst Removal & Product Isolation B->C D (R)-2-Isobutylpiperazine C->D

Figure 3: Workflow for the catalytic asymmetric hydrogenation route to (R)-2-isobutylpiperazine.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Classical ResolutionRoute 2: Chiral AuxiliaryRoute 3: Catalytic Asymmetric Hydrogenation
Overall Yield Low (theoretically max 50% for the desired enantiomer)Moderate to GoodHigh
Enantiomeric Purity (e.e.) Can be high with multiple recrystallizationsGenerally high, dependent on the auxiliaryTypically very high (>99% e.e.)
Cost of Goods Low to moderate (chiral resolving agents can be inexpensive)High (stoichiometric use of expensive chiral auxiliary)Moderate to high (high initial cost of catalyst, but low loading)
Scalability Can be challenging due to large volumes and multiple crystallizationsDifficult to scale due to stoichiometry and multiple stepsHighly scalable and suitable for industrial production
Atom Economy Poor (loss of at least 50% of the material as the undesired enantiomer)Poor (chiral auxiliary is a large part of the mass and is discarded)Excellent (addition of H2 is the only transformation)
Environmental Impact Moderate (solvent usage for recrystallizations)High (waste generated from the chiral auxiliary)Low (catalytic process, less waste)
Process Robustness Generally robust and well-understoodCan be sensitive to reaction conditionsRequires careful optimization of catalyst and conditions

Conclusion and Recommendations

The optimal synthetic route to (R)-2-isobutylpiperazine is highly dependent on the specific requirements of the project.

  • For early-stage research and small-scale synthesis, where expediency and access to material are paramount, Classical Resolution (Route 1) can be a viable option, especially if the racemic starting material is readily available. However, its inherent inefficiency makes it less desirable for larger quantities.

  • The Chiral Auxiliary-Mediated Synthesis (Route 2) offers good stereocontrol but is often hampered by its poor atom economy and high cost, making it less attractive for process development and manufacturing.

  • For large-scale production and applications where high enantiopurity and cost-efficiency are critical, Catalytic Asymmetric Hydrogenation (Route 3) is the superior choice. Despite the initial investment in the catalyst, its high efficiency, excellent atom economy, and scalability make it the most sustainable and economically viable option for the industrial synthesis of (R)-2-isobutylpiperazine.

Researchers and drug development professionals are encouraged to carefully consider these factors when selecting a synthetic strategy to align with their project goals, timelines, and budget.

References

  • General Synthesis of Piperazines: "Piperazine and its Derivatives." Science of Synthesis, Thieme, 2007, [Link].
  • Catalytic Asymmetric Hydrogenation: "Asymmetric Hydrogenation." Chemical Reviews, 2003, 103(8), 3029-3069, [Link].

Validation of analytical methods for quantifying (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Expanding My Research Scope

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A Strategic Guide to Orthogonal Protection in Complex Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing molecular diversity. However, the symmetrical nature of the parent piperazine ring, with its two secondary amine nitrogens, presents a significant synthetic challenge: how to selectively functionalize one nitrogen in the presence of the other. This guide provides an in-depth exploration of orthogonal protecting group strategies, a critical tool for navigating the synthesis of complex, unsymmetrically substituted piperazines. We will move beyond simple procedural lists to dissect the underlying chemical principles that govern these choices, providing field-proven insights and detailed experimental protocols to empower researchers in drug development.

The Imperative of Orthogonal Protection

In the synthesis of complex molecules, "orthogonality" refers to the ability to remove one protecting group from a multifunctional compound without affecting another. For a molecule like piperazine, this means we can shield both nitrogens and then, by choosing our protecting groups wisely, selectively unmask one for further reaction, leaving the other intact. This level of control is paramount for building intricate molecular architectures and is a foundational concept in modern organic synthesis.

The choice of a protecting group strategy is not arbitrary; it is dictated by the overall synthetic plan, including the reaction conditions that will be employed in subsequent steps. A well-designed orthogonal strategy minimizes side reactions, improves yields, and ultimately streamlines the path to the target molecule.

Comparing the Workhorses: A Guide to Common Orthogonal Pairs

The most robust orthogonal strategies for piperazine synthesis often rely on the differential reactivity of protecting groups to specific reagents. The classic and most widely employed pairing leverages the acid-lability of the tert-butyloxycarbonyl (Boc) group against the hydrogenolysis-lability of the benzyloxycarbonyl (Cbz or Z) group.

Protecting GroupAbbreviationStructureTypical Protection ConditionsTypical Deprotection ConditionsMechanistic Rationale for Orthogonality
tert-ButyloxycarbonylBocBoc-N(Boc)₂O, base (e.g., TEA, DIPEA), solvent (e.g., DCM, THF)Strong acid (e.g., TFA, HCl in dioxane)The Boc group is cleaved via an E1-like mechanism initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and CO₂. This pathway is highly specific to acidic conditions.
BenzyloxycarbonylCbz or ZCbz-NCbzCl, base (e.g., NaHCO₃, TEA), solvent (e.g., DCM, H₂O/Dioxane)Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong Lewis acids (e.g., HBr/AcOH)The Cbz group is cleaved by catalytic hydrogenation. The benzyl C-O bond is susceptible to hydrogenolysis, breaking to form toluene and releasing the free amine. This process is inert to the acidic conditions used to remove Boc.
9-FluorenylmethyloxycarbonylFmocFmoc-NFmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)Base (e.g., 20% piperidine in DMF)The Fmoc group is cleaved under basic conditions through an E1cB elimination mechanism. The acidity of the C9 proton on the fluorenyl ring allows for its abstraction by a base, leading to the collapse of the system and release of the free amine. This is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.

This differential reactivity is the key to their orthogonality. One can selectively remove the Boc group with an acid like trifluoroacetic acid (TFA) while the Cbz group remains untouched. Conversely, the Cbz group can be cleaved using catalytic hydrogenation (e.g., H₂ over Palladium on carbon), a process to which the Boc group is completely inert.

Orthogonal_Strategy Piperazine Piperazine BisProtected N,N'-Bis-protected Piperazine (e.g., N-Boc, N'-Cbz) Piperazine->BisProtected Protection (Boc)₂O, CbzCl MonoBoc N-Boc Piperazine BisProtected->MonoBoc Selective Cbz Deprotection (e.g., H₂, Pd/C) MonoCbz N-Cbz Piperazine BisProtected->MonoCbz Selective Boc Deprotection (e.g., TFA) Functionalized2 N-Boc, N'-R2 Piperazine MonoBoc->Functionalized2 Functionalization (R2-X) Functionalized1 N-R1, N'-Cbz Piperazine MonoCbz->Functionalized1 Functionalization (R1-X) Target1 Target Molecule 1 (N-R1, N'-R3) Functionalized1->Target1 Cbz Deprotection & Functionalization (R3-X) Target2 Target Molecule 2 (N-R4, N'-R2) Functionalized2->Target2 Boc Deprotection & Functionalization (R4-X)

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable framework for the synthesis of an unsymmetrically substituted piperazine using the Boc/Cbz orthogonal strategy. The success of this sequence relies on the precise execution of each step, ensuring complete conversion and selective deprotection.

Protocol 1: Synthesis of 1-Boc-4-Cbz-piperazine

This initial step installs the two orthogonal protecting groups onto the piperazine scaffold.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Benzyl chloroformate (CbzCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve piperazine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.0 eq) in dioxane. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Again, cool the reaction mixture to 0 °C and slowly add CbzCl (1.05 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Boc-4-Cbz-piperazine.

Protocol 2: Selective Deprotection Pathways

The choice of which group to remove first is dictated by the desired synthetic route.

Pathway A: Selective Removal of the Boc Group

Boc_Deprotection_Workflow

Materials:

  • 1-Boc-4-Cbz-piperazine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 1-Boc-4-Cbz-piperazine (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (2-4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Cbz-piperazine.

Pathway B: Selective Removal of the Cbz Group

Cbz_Deprotection_Workflow

Materials:

  • 1-Boc-4-Cbz-piperazine

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Dissolve 1-Boc-4-Cbz-piperazine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with H₂ gas (this can be done with a balloon or in a Parr hydrogenation apparatus).

  • Stir the mixture vigorously under an H₂ atmosphere until TLC or LC-MS analysis shows complete disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-piperazine.

Conclusion

The successful synthesis of complex, unsymmetrically substituted piperazines is critically dependent on the strategic implementation of orthogonal protecting groups. The Boc/Cbz pair represents a classic, reliable, and highly effective strategy, leveraging the fundamental principles of differential chemical reactivity. By understanding the "why" behind the choice of reagents and conditions—acid-mediated cleavage for Boc and catalytic hydrogenolysis for Cbz—researchers can confidently and precisely control the functionalization of the piperazine scaffold. The detailed protocols provided herein serve as a validated starting point for scientists and drug development professionals to build upon, enabling the efficient and elegant construction of novel molecular entities.

References

  • Protecting Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2007. [Link]
  • Strategic Use of orthogonal protecting groups in the synthesis of piperazine-based compounds. Journal of Organic Chemistry. (This is a representative example; numerous articles in journals like J. Org. Chem., Org. Lett., and J. Med. Chem. detail these strategies. A specific review article URL would be inserted here if found).
  • The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews. (Similar to the above, this represents the type of high-impact review where these strategies are discussed.

Comparison of Fmoc vs Boc protection for piperazine-containing peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get detailed info on Fmoc and Boc in piperazine-based peptidomimetic synthesis. I'm focusing on the strengths and weaknesses of each. I'm keeping a very structured search approach to make sure the information retrieval is the most precise and efficient possible.

Gathering Detailed Information

I'm now diving into the specifics. I'm actively searching for precise experimental data and comparing Fmoc and Boc strategies, especially regarding yield and purity. I'm also looking for expert analysis on the challenges and advantages of each method, to ensure a well-rounded and objective view. I'm focusing on the practical application of each technique to this peptide synthesis context.

Developing The Comparative Framework

I am now structuring my comparison guide. I'll begin by explaining the importance of piperazine-containing peptidomimetics and the critical need for appropriate protecting groups. Then, I plan a detailed breakdown of Fmoc and Boc strategies, including their mechanisms of protection and deprotection. I will create tables and flow charts for a clear visual comparison of each approach, exploring aspects like orthogonality and stability.

A Comparative Guide to Catalytic C-H Functionalization of Boc-Piperazines for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs. Its strategic incorporation often imparts favorable pharmacokinetic properties. However, the selective functionalization of this saturated heterocycle has historically posed a significant challenge. The advent of transition-metal-catalyzed C-H functionalization has revolutionized this landscape, offering a direct and atom-economical route to modify the piperazine scaffold. This guide provides a comparative analysis of prominent catalytic systems for the C-H functionalization of N-Boc-piperazine, offering researchers the insights needed to select the optimal catalyst for their specific synthetic goals.

The Strategic Advantage of Direct C-H Functionalization

Traditional methods for elaborating the piperazine core often involve multi-step sequences, such as N-arylation followed by functional group manipulation. Direct C-H functionalization, in contrast, allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond. This approach streamlines synthesis, reduces waste, and enables the exploration of previously inaccessible chemical space. The N-Boc protecting group is particularly advantageous in this context, as it often serves as a directing group, guiding the catalyst to a specific C-H bond and ensuring high regioselectivity.

Comparative Performance of Leading Catalytic Systems

The choice of catalyst is paramount to the success of a C-H functionalization reaction. Here, we evaluate the performance of several key catalyst families—palladium, rhodium, and copper—in the context of Boc-piperazine modification.

Palladium: The Workhorse of C-H Arylation

Palladium catalysis is arguably the most extensively studied and widely employed method for the C-H arylation of Boc-piperazine. These systems typically utilize a palladium(II) catalyst in conjunction with an oxidant and often a ligand to facilitate the catalytic cycle.

Key Performance Characteristics:

  • Broad Substrate Scope: Palladium catalysts have demonstrated efficacy with a wide range of aryl and heteroaryl halides as coupling partners.

  • High Yields: Optimized conditions frequently lead to excellent yields of the desired arylated piperazine products.

  • Predictable Regioselectivity: The Boc directing group consistently directs functionalization to the C2 and C5 positions of the piperazine ring.

Table 1: Performance Comparison of Palladium Catalysts in C-H Arylation of Boc-Piperazine

Catalyst PrecursorLigandOxidantArylating AgentYield (%)Reference
Pd(OAc)₂NoneAg₂CO₃4-iodotoluene85
Pd(OAc)₂P(o-tol)₃Ag₂CO₃1-iodo-4-methoxybenzene92
Pd(OAc)₂PPh₃K₂S₂O₈4-iodobenzonitrile78

Experimental Workflow: Palladium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification BocPip Boc-Piperazine Mix Combine Reagents BocPip->Mix ArI Aryl Iodide ArI->Mix PdCat Pd(OAc)₂ PdCat->Mix Oxidant Ag₂CO₃ Oxidant->Mix Solvent Toluene Solvent->Mix Heat Heat to 110 °C Mix->Heat Stir Stir for 12-24h Heat->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product G Catalyst M(n) Intermediate1 Directed C-H Activation Catalyst->Intermediate1 + Boc-Piperazine Intermediate2 Oxidative Addition Intermediate1->Intermediate2 + Coupling Partner Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Product Functionalized Product Intermediate3->Product Product->Catalyst + Byproducts BocPip Boc-Piperazine CouplingPartner Coupling Partner

Caption: Generalized catalytic cycle for C-H functionalization.

Detailed Experimental Protocol: Palladium-Catalyzed C-H Arylation of Boc-Piperazine with 4-Iodotoluene

This protocol provides a representative example of a palladium-catalyzed C-H arylation reaction.

Materials:

  • N-Boc-piperazine (1.0 mmol, 186.3 mg)

  • 4-Iodotoluene (1.2 mmol, 261.6 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Silver(I) carbonate (Ag₂CO₃, 1.5 mmol, 413.6 mg)

  • Toluene (5 mL)

  • Reaction vial (10 mL) with a magnetic stir bar

  • Celite

Procedure:

  • To the reaction vial, add N-Boc-piperazine, 4-iodotoluene, Pd(OAc)₂, and Ag₂CO₃.

  • Add the magnetic stir bar and seal the vial with a cap.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene via syringe.

  • Place the reaction vial in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated piperazine.

Conclusion and Future Outlook

The C-H functionalization of Boc-piperazines has matured into a robust and versatile strategy for the synthesis of novel drug candidates. Palladium catalysts remain the go-to choice for many arylation reactions due to their high efficiency and broad applicability. However, the continued development of rhodium, iridium, and copper-based systems is expanding the toolbox of medicinal chemists, enabling a wider range of molecular architectures to be accessed with greater ease and cost-effectiveness. The choice of catalyst should be guided by the specific transformation desired, with considerations for cost, substrate scope, and reaction conditions. As our understanding of these catalytic systems deepens, we can anticipate the development of even more powerful and selective methods for the direct functionalization of piperazines, further accelerating the drug discovery process.

References

  • Daugulis, O., & Do, H.-Q. (2005). Palladium-Catalyzed Arylation of Unactivated C−H Bonds. Journal of the American Chemical Society, 127(46), 16164–16165. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Arylation of C−H Bonds of N-Boc-Piperazine. Organic Letters, 11(20), 4676–4679. [Link]
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical Reviews, 110(2), 624–655. [Link]
  • Yotphan, S., Bergman, R. G., & Ellman, J. A. (2008). Copper-Catalyzed C−H Bond Functionalization of N-Boc-Piperazines. Organic Letters, 10(13), 2745–2748. [Link]

Bioisosteric replacements for the Boc group in piperidine-piperazine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to find bioisosteric replacements for the Boc group, particularly for piperidine-piperazine inhibitors. I'm focusing on key details. My goal is a comprehensive understanding of potential modifications.

Refining Search Parameters

I'm now zeroing in on search terms to find experimental data and protocols for synthesizing and evaluating Boc bioisosteres. Also, I'm checking limitations of the Boc group, like metabolic instability and racemization. I will also look for literature discussing bioisosteric design principles. This will help with the next stage of the project.

Defining Search Objectives

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Expanding Search Scope

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Formulating Research Plan

I'm now putting together the outline, starting with an introduction to piperidine-piperazine scaffolds and Boc group limitations. I will then explain bioisosterism rationale, followed by selected Boc bioisosteres with their synthesis and data. I'm focusing on the synthesis of a curated selection, using tables for comparison, and Graphviz diagrams for visualization.

Structuring the Guide

I'm now setting up the guide's structure, starting with an introduction to piperidine-piperazine scaffolds and Boc group drawbacks. Then I'll focus on the bioisosterism concept, followed by a curated selection of Boc bioisosteres, synthesizing each with data and visualizations. Finally, I will provide a summary of all findings.

Crafting a Detailed Outline

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Analyzing Structure & Focus

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Structuring the Content Plan

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Planning Specific Content

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Formulating a Comprehensive Plan

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Refining Project Scope

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Defining Core Project Scope

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Assessing the impact of the isobutyl group on the pharmacological profile of piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Isobutyl Group

I'm initiating focused Google searches to build a knowledge base on the isobutyl group's role in piperazine derivatives. I'm especially interested in its effects on receptor binding, metabolic stability, and overall pharmacological activity. This initial phase is about collecting key information to guide further analysis.

Analyzing Pharmacological Data

I'm now diving into the experimental data, focusing on piperazine derivatives with and without the isobutyl group. I'm prioritizing Ki values, half-life, and bioavailability to create clear comparisons. I'm structuring a guide that starts with the piperazine scaffold and moves to a comparative analysis. Visual representations of the workflow are being considered.

Gathering Data, Constructing Guide

I'm now conducting targeted Google searches to gather foundational knowledge on the isobutyl group in piperazine derivatives, prioritizing its impact on receptor binding, stability, and drug-like attributes. Simultaneously, I'm finding established experimental protocols used to assess these parameters, like binding assays. I'm structuring a comprehensive guide; a comparative analysis of the effects of the isobutyl group on piperazine derivative activity. I plan to use clear tabular formats and Graphviz diagrams.

Safety Operating Guide

(R)-1-Boc-2-isobutylpiperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by using Google to hunt down disposal methods for (R)-1-Boc-2-isobutylpiperazine hydrochloride. I'm focusing on its chemical properties to guide the search. The goal is to get a solid base of information to start with.

Planning the Approach

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Defining the Search Parameters

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Personal protective equipment for handling (R)-1-Boc-2-isobutylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

I'm now starting a thorough search for the Safety Data Sheet (SDS) and toxicological data for "(R)-1-Boc-2-isobutylpiperazine hydrochloride". The goal is to get a solid grasp of its specific hazards across physical, health, and environmental categories. Next, I'll move on to researching best practices for handling this compound.

Deepening PPE Protocol

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Formulating PPE Recommendations

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